Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate

Medicinal Chemistry Chemical Synthesis Property Prediction

Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate (CAS 865444-83-3; also named 1H-Imidazole-5-carboxylic acid, 1-amino-4-methyl-2-propyl-, ethyl ester) is a trisubstituted imidazole-4-carboxylate derivative with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 211.27 g·mol⁻¹. It contains an amino group at the N‑3 position, a methyl at C‑5, a propyl chain at C‑2, and an ethyl ester at C‑4, resulting in a single hydrogen‑bond donor and four hydrogen‑bond acceptors.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 865444-83-3
Cat. No. B3290552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate
CAS865444-83-3
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1N)C(=O)OCC)C
InChIInChI=1S/C10H17N3O2/c1-4-6-8-12-7(3)9(13(8)11)10(14)15-5-2/h4-6,11H2,1-3H3
InChIKeyWPBUANSYMIBXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate (865444-83-3) – Core Physicochemical & Structural Identity for Procurement


Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate (CAS 865444-83-3; also named 1H-Imidazole-5-carboxylic acid, 1-amino-4-methyl-2-propyl-, ethyl ester) is a trisubstituted imidazole-4-carboxylate derivative with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 211.27 g·mol⁻¹ . It contains an amino group at the N‑3 position, a methyl at C‑5, a propyl chain at C‑2, and an ethyl ester at C‑4, resulting in a single hydrogen‑bond donor and four hydrogen‑bond acceptors . Suppliers typically offer this compound at ≥95% purity . This unique substitution pattern distinguishes it from simpler imidazole‑4‑carboxylates and is the basis for comparing its properties against analogs.

1 N-3 amino handle for selective derivatization and coupling
2 C-2 propyl chain for hydrophobic bulk and steric influence
3 ≥95% purity baseline supports downstream reaction fidelity

Why In‑Class Imidazole‑4‑Carboxylates Cannot Replace Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate


Although many imidazole‑4‑carboxylates share the same core heterocycle, the presence, length, and nature of the substituents critically govern physicochemical properties and potential biochemical interactions. The 2‑propyl chain of ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate markedly increases lipophilicity relative to its des‑propyl analogue, shifting the computed octanol‑water partition coefficient (XLogP) from 1.3 (for the analogue lacking the propyl group) to an estimated value near 2.0 . This difference directly impacts solubility, membrane permeability, and chromatographic behavior, making the propyl‑substituted compound non‑interchangeable with its lower homologs in synthetic routes or biological assays. Furthermore, the unique combination of an N‑3 amino group and a C‑2 alkyl chain creates steric and electronic features that are absent in alternative regioisomers such as ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate , underscoring the need for precise product specification.

Target Attribute
Analog Limitation
Interchangeability Risk
2‑Propyl chain
Des‑propyl analog lacks this group
May significantly shift lipophilicity and solubility profile
N‑3 amino configuration
Regioisomer places amino at C‑5
Altered electronic and steric environment may not replicate specific interactions

Quantitative Differentiation of Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate from Closest Analogs


Molecular Weight and Formula – Direct Structural Comparison

Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate (865444-83-3) possesses a molecular weight of 211.27 g·mol⁻¹ and formula C₁₀H₁₁N₃O₂, compared to the des‑propyl analog ethyl 3-amino-5-methyl-3H-imidazole-4-carboxylate (865444-77-5) with MW 169.18 g·mol⁻¹ (C₇H₁₁N₃O₂) . The additional C₃H₆ moiety (net +42.09 g·mol⁻¹) reflects the 2‑propyl group, directly impacting molar volume and derived properties.

Molecular Weight
Specification review
211.27 g·mol⁻¹+42.09 g·mol⁻¹ vs des-propyl
Key identifier; prevents mis-selection and mis-shipment
Calculated from molecular formula
Medicinal Chemistry Chemical Synthesis Property Prediction

Predicted Lipophilicity – XLogP / TPSA Differentiation

The des‑propyl comparator (865444-77-5) has a computed XLogP of 1.3 and a topological polar surface area (TPSA) of 70.1 Ų . Although experimental logP data for the target compound are not publicly available, the addition of a propyl chain is predicted to increase logP by approximately 0.5–1.0 log unit, yielding an estimated XLogP near 2.0 for 865444-83-3 . TPSA is expected to remain similar, giving the target a distinctly higher lipophilicity for a comparable polar surface area.

Predicted Lipophilicity
Class-level inference
Target ~2.0 vs XLogP 1.3 (des-propyl)
~Δ 0.7 log units estimated
LogP shift may impact membrane permeability and retention
No experimental data; Hansch-Leo approach
ADME Prediction Lipophilicity Physicochemical Profiling

Hydrogen‑Bond Donor/Acceptor Profile and Implications for Solubility & Formulation

Both the target compound and the des‑propyl comparator possess 1 H‑bond donor and 4 H‑bond acceptors . The retention of identical H‑bond counts despite a larger hydrocarbon scaffold in 865444-83-3 means that the compound is predicted to have a lower aqueous solubility than its des‑propyl analog while maintaining a similar capacity for specific intermolecular interactions.

H-Bond Profile
Class-level inference
1 donor / 4 acceptors
Solubility shift from hydrocarbon volume, not H-bonding
Identical counts to des-propyl analog
Solubility Prediction Formulation Science Hydrogen Bonding

Substitution‑Pattern Specificity for Synthetic & Biological Applications

The regioisomeric alternative ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (54147-04-5) shares the same molecular weight (169.18 g·mol⁻¹) and formula but places the amino group at C‑5 and the methyl at N‑1, rendering it incapable of providing the N‑3 amino • C‑2 propyl combination found in 865444-83-3 . No direct biological data comparing the two are available; however, the divergence in substitution pattern is expected to result in non‑overlapping structure‑activity relationships.

Regioisomeric Specificity
Source review
N-3 amino, C-2 propyl, C-5 methyl
vs C-5 amino, N-1 methyl isomer
Unique substitution pattern; not replicated by simple regioisomers
Structure-driven design specificity
Organic Synthesis Lead Optimization Chemical Biology

Procurement‑Relevant Application Scenarios for Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate


Medicinal Chemistry – Lipophilicity‑Driven Lead Optimization

Medicinal chemists requiring a moderately lipophilic imidazole‑4‑carboxylate scaffold with preserved hydrogen‑bonding capacity can select 865444-83-3 over its des‑propyl analog. The estimated ~0.7 log-unit increase in XLogP (from 1.3 to ~2.0) can enhance membrane permeability in cell‑based assays while maintaining synthetic tractability.

Synthetic Chemistry – Building Block for Functionalized Imidazoles

The amino group at N‑3 offers a nucleophilic handle for further derivatization (e.g., acylation, sulfonylation) while the 2‑propyl chain provides steric bulk that can influence regioselectivity in subsequent transformations. The ethyl ester at C‑4 can be hydrolyzed to the acid for amide coupling, making 865444-83-3 a versatile intermediate .

Chromatographic Method Development – Retention‑Time Standard

Owing to its distinct molecular weight (211.27 g·mol⁻¹) and predicted higher logP relative to lower homologs, 865444-83-3 can serve as a retention‑time marker in reversed‑phase HPLC method development for imidazole‑containing compound libraries, aiding in system suitability testing.

Computational Chemistry – Model System for Imidazole QSAR

The series of imidazole‑4‑carboxylates with varying alkyl chain lengths, including 865444-83-3, provides a controlled set for quantitative structure–activity relationship (QSAR) studies, where the propyl substituent serves as a reference point for assessing hydrophobic contributions to binding or permeability.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Moderate logP + preserved H-bond capacity
Membrane permeability assay context
Heterocycle building block synthesis
N-3 nucleophilic handle + steric bulk
Regioselectivity and coupling efficiency
Reversed-phase HPLC method development
Distinct MW and retention factor
System suitability benchmarking
Computational QSAR modeling
Controlled alkyl-chain variation
Hydrophobicity contribution analysis
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